1H-Indole-3-propanal, alpha-oxo-, one
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Overview
Description
1H-Indole-3-propanal, alpha-oxo-, one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 1H-Indole-3-propanal, alpha-oxo-, one can be achieved through several synthetic routes. One common method involves the use of palladium-catalyzed reactions, such as the Larock indole synthesis, which allows for the formation of highly functionalized indole units . Another approach includes the use of hypervalent iodine reagents for sterically hindered amination . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H-Indole-3-propanal, alpha-oxo-, one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Major products formed from these reactions include carboxylic acids, alcohols, and various substituted indole derivatives.
Scientific Research Applications
1H-Indole-3-propanal, alpha-oxo-, one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of new materials and catalysts.
Biology: This compound is studied for its role in biological systems, particularly in signal transduction pathways and as a precursor to bioactive molecules.
Mechanism of Action
The mechanism of action of 1H-Indole-3-propanal, alpha-oxo-, one involves its interaction with various molecular targets and pathways. It can act as a ligand for specific receptors, modulating their activity and influencing cellular processes. For example, it may interact with enzymes involved in metabolic pathways, altering their function and leading to downstream effects .
Comparison with Similar Compounds
1H-Indole-3-propanal, alpha-oxo-, one can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-propionic acid: Known for its antioxidant properties and potential neuroprotective effects.
Indole-3-carbinol: Studied for its anticancer properties and ability to modulate estrogen metabolism.
These compounds share the indole core structure but differ in their functional groups and biological activities, highlighting the unique properties of this compound.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its diverse chemical reactivity and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-oxopropanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-7-9(14)5-8-6-12-11-4-2-1-3-10(8)11/h1-4,6-7,12H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSJINDOFUXATD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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